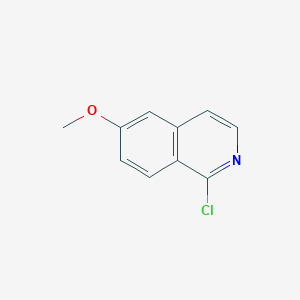

1-氯-6-甲氧基异喹啉

概述

描述

1-Chloro-6-methoxyisoquinoline is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. It is characterized by the presence of a chloro and a methoxy group on the isoquinoline scaffold. This compound serves as a key intermediate in the synthesis of various chemical entities that may have biological activities or serve as building blocks for more complex molecules.

Synthesis Analysis

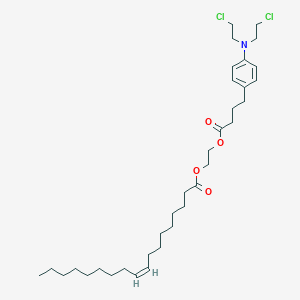

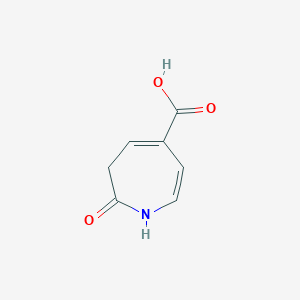

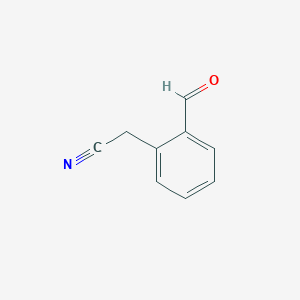

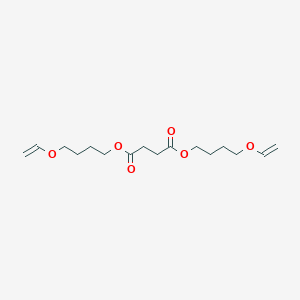

The synthesis of 1-Chloro-6-methoxyisoquinoline derivatives has been explored in several studies. An efficient synthetic route to 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives was reported, which involves carboxylation of 4-methoxy-2-methylbenzonitrile, followed by conversion to the corresponding acid chloride and cyclization . Another study described the synthesis of benzyloxy-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through a multi-step process including substitution, nitration, reduction, cyclization, and chlorination . These methods provide better yields and are less hazardous compared to previous approaches.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been characterized using various spectroscopic techniques. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was characterized by NMR, FT-IR, and GC-MS, and its crystalline structure was determined by X-ray powder diffraction . Similarly, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was elucidated using X-ray crystallography, revealing an orthorhombic system .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are crucial for their functionalization. For example, the synthesis of dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline was described, which involved the preparation of 1-amino-substituted isoquinolines . Another study reported the selective response of a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 to Cd2+ ions, indicating its potential as a chemosensor .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their substituents. The study of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers revealed significant differences in metal ion affinities based on the position of attachment of the substituents, affecting their thermodynamic properties and complexation behavior . The properties of these compounds are characterized using techniques such as UV-visible and 1H NMR spectroscopy, and their biological activities are often assessed through pharmacological studies .

科学研究应用

化学感应应用

1-氯-6-甲氧基异喹啉已在化学感应应用中进行了探索。相关化合物5-氯-8-甲氧基喹啉附加二氮杂-18-冠-6表现出对Cd²⁺离子的选择性响应,优于其他测试的金属离子,表明在监测废水和食品中Cd²⁺浓度方面具有潜在的实用价值 (Prodi et al., 2001)。

合成化学

在合成化学中,1-氯-6-甲氧基异喹啉的衍生物,如1-氯-4-甲基异喹啉-5,8-醌,已被合成,表明该化合物在复杂有机合成过程中的相关性 (Croisy-Delcey et al., 1991)。

新型合成方法

已报道了合成1-氯-6-甲氧基-异喹啉-3-醇及其衍生物的改进方法,突出了合成过程中的进展,提供了更好的总产率和更安全、更可重复的方法 (Zheng et al., 2009)。

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

属性

IUPAC Name |

1-chloro-6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZJYSXOFHCSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619753 | |

| Record name | 1-Chloro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-methoxyisoquinoline | |

CAS RN |

132997-77-4 | |

| Record name | 1-Chloro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

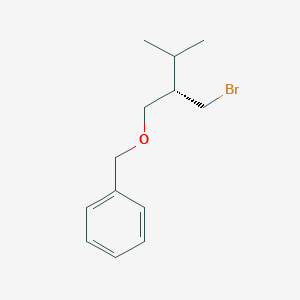

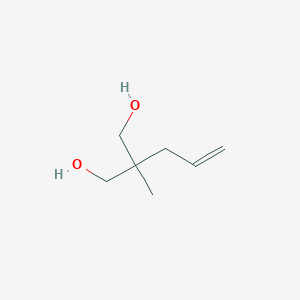

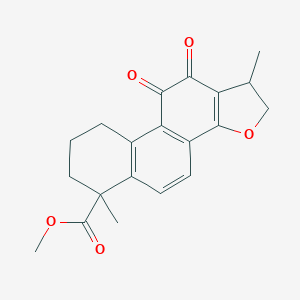

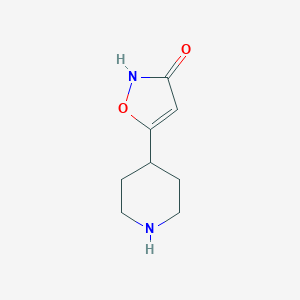

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)